Ajmaline

Descripción general

Descripción

Este compuesto se ha utilizado tradicionalmente en la medicina ayurvédica por sus propiedades terapéuticas, particularmente en el tratamiento de la hipertensión y los trastornos mentales . La Rauwolfina es conocida por su capacidad para agotar neurotransmisores como la serotonina y la norepinefrina de las terminaciones nerviosas, lo que contribuye a sus efectos farmacológicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la rauwolfina implica varios pasos, comenzando con el precursor triptófano. Los pasos clave incluyen la formación del anillo indólico, seguido de la construcción del esqueleto de yohimbina . La ruta sintética generalmente involucra:

Formación del Anillo Indólico: Esto se logra mediante la síntesis de indoles de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en condiciones ácidas.

Construcción del Esqueleto de Yohimbina: Esto implica varios pasos, incluida la ciclización y las transformaciones de grupos funcionales para formar la compleja estructura de yohimbina.

Métodos de Producción Industrial: La producción industrial de la rauwolfina se basa principalmente en la extracción de las raíces de Rauvolfia serpentina. Las raíces se cosechan, se secan y luego se someten a extracción con solventes para aislar los alcaloides . El extracto crudo se purifica aún más utilizando técnicas cromatográficas para obtener rauwolfina pura.

Análisis De Reacciones Químicas

Tipos de Reacciones: La rauwolfina sufre varias reacciones químicas, que incluyen:

Oxidación: La rauwolfina se puede oxidar para formar ácido reserpínico.

Reducción: La reducción de la rauwolfina puede conducir a la formación de dihidroreserpina.

Sustitución: Las reacciones de sustitución pueden ocurrir en el nitrógeno indólico o en los grupos metoxi en el anillo aromático.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo requieren condiciones ácidas o básicas, dependiendo de la naturaleza del sustituyente.

Productos Mayores Formados:

Oxidación: Ácido reserpínico.

Reducción: Dihidroreserpina.

Sustitución: Varios derivados sustituidos de la rauwolfina, dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

La rauwolfina tiene una amplia gama de aplicaciones de investigación científica:

Medicina: Se ha estudiado ampliamente por sus propiedades antihipertensivas y antipsicóticas. También se utiliza en el tratamiento de ciertos trastornos psiquiátricos.

Industria: La rauwolfina se utiliza en la industria farmacéutica para la producción de fármacos antihipertensivos.

Mecanismo De Acción

La rauwolfina ejerce sus efectos uniéndose irreversiblemente a los transportadores vesiculares de monoaminas (VMAT), que son responsables de la captación de neurotransmisores en las vesículas sinápticas . Esta unión conduce al agotamiento de neurotransmisores como la serotonina, la norepinefrina y la dopamina de las terminaciones nerviosas, lo que resulta en una reducción de la actividad del sistema nervioso simpático y una disminución de la presión arterial . Los objetivos moleculares incluyen VMAT y varios receptores de neurotransmisores .

Compuestos Similares:

Yohimbina: Otro alcaloide indólico con características estructurales similares pero diferentes efectos farmacológicos.

Rescinnamina: Otro alcaloide de Rauvolfia serpentina con propiedades antihipertensivas similares a la rauwolfina.

Singularidad de la Rauwolfina: La rauwolfina es única debido a sus potentes efectos antihipertensivos y antipsicóticos, que se atribuyen principalmente a su capacidad para agotar los neurotransmisores de las terminaciones nerviosas . A diferencia de la yohimbina y la ajmalina, la rauwolfina tiene una gama más amplia de aplicaciones terapéuticas, incluido el tratamiento de la hipertensión y ciertos trastornos psiquiátricos .

Comparación Con Compuestos Similares

Yohimbine: Another indole alkaloid with similar structural features but different pharmacological effects.

Ajmaline: An antiarrhythmic agent with a similar indole structure but different therapeutic applications.

Rescinnamine: Another alkaloid from Rauvolfia serpentina with antihypertensive properties similar to rauwolfine.

Uniqueness of Rauwolfine: Rauwolfine is unique due to its potent antihypertensive and antipsychotic effects, which are primarily attributed to its ability to deplete neurotransmitters from nerve endings . Unlike yohimbine and this compound, rauwolfine has a broader range of therapeutic applications, including the treatment of hypertension and certain psychiatric disorders .

Propiedades

| The class I antiarrhythmic agents interfere with the sodium channel. A class IA agent lengthens the action potential (right shift) which brings about improvement in abnormal heart rhythms. This drug in particular has a high affinity for the Nav 1.5 sodium channel. | |

Número CAS |

4360-12-7 |

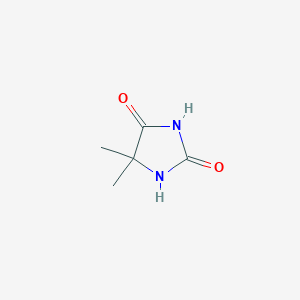

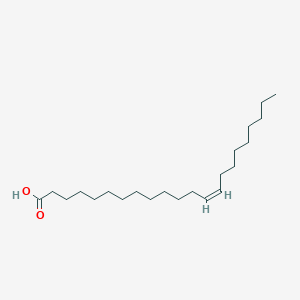

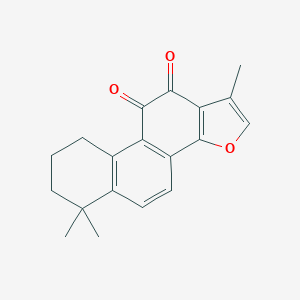

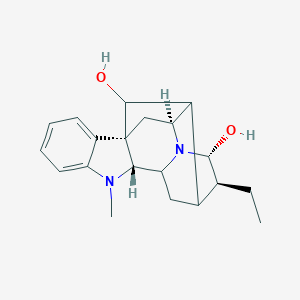

Fórmula molecular |

C20H26N2O2 |

Peso molecular |

326.4 g/mol |

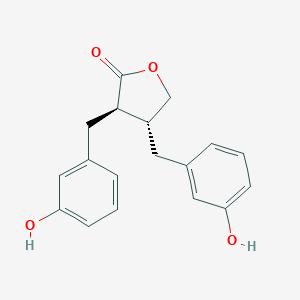

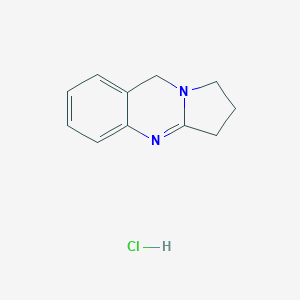

Nombre IUPAC |

(9R,10S,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |

InChI |

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11?,14-,15-,16?,17-,18+,19+,20?/m0/s1 |

Clave InChI |

CJDRUOGAGYHKKD-IWMNNKGHSA-N |

SMILES |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |

SMILES isomérico |

CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)O |

SMILES canónico |

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |

melting_point |

206 °C |

| 4360-12-7 | |

Descripción física |

Solid |

Pictogramas |

Irritant |

Solubilidad |

490 mg/L (at 30 °C) 4.09e+00 g/L |

Sinónimos |

Ajmaline Ajmaline Hydrochloride Aritmina Cardiorythmine Gilurtymal Rauverid Serenol Tachmalin Wolfina |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ajmaline exerts its antiarrhythmic effects primarily by blocking voltage-gated sodium channels in the heart. [, , ] This blockade predominantly affects phase 0 of the cardiac action potential, slowing down the rapid depolarization phase. []

ANone: Yes, research suggests that this compound also inhibits potassium and calcium currents. Studies have shown inhibitory effects on the inward rectifying potassium current (IK1), delayed rectifier potassium current (IKr), and the L-type calcium current (ICa-L). [, ]

ANone: By blocking sodium channels, this compound prolongs the effective refractory period of the heart, making it less susceptible to reentrant arrhythmias. [] This effect is particularly pronounced in the right ventricular outflow tract (RVOT), explaining its use in diagnosing Brugada syndrome (BrS). [, ]

ANone: While sodium channel blockade is considered the primary mechanism, this compound's inhibitory effects on potassium and calcium currents may contribute to its overall antiarrhythmic profile by prolonging action potential duration and influencing repolarization. [, ]

ANone: The molecular formula of this compound is C20H26N2O2, and its molecular weight is 326.43 g/mol. [, ]

ANone: this compound is known to be unstable in plasma, especially during extraction procedures, requiring specific handling and analytical methods. [] One study used neostigmine to block plasma esterases and improve stability during analysis. []

ANone: this compound is not typically used for its catalytic properties, as it is primarily known for its pharmacological activity as an antiarrhythmic agent.

ANone: While computational studies on this compound are limited in the provided research, these methods could be valuable for exploring its interactions with ion channels and predicting the effects of structural modifications on its activity.

ANone: Specific structural features of this compound contribute to its binding affinity for sodium channels. Modifications to its structure, such as the addition of a chloroacetyl group, can alter its pharmacokinetic properties and potentially influence its activity. [, ]

ANone: Yes, several derivatives, including N-propylthis compound (NPA) and di-monochloracetylthis compound (DCAA), have been studied. NPA was found to be more potent than this compound in prolonging the refractory period in guinea pig atria and inhibiting aconitine-induced arrhythmias in rats. []

ANone: this compound's instability in plasma presents a challenge for its formulation. Strategies to improve its stability and bioavailability could involve chemical modifications, development of prodrugs, or exploration of different drug delivery systems.

ANone: this compound exhibits a multi-compartment pharmacokinetic profile. Following oral administration, its peak blood level is achieved rapidly, and it is then distributed to various tissues, including the heart. [, ]

ANone: this compound is metabolized primarily by hydrolysis, and its major metabolite is this compound N-oxide. It is mainly eliminated via the kidneys, with a half-life of approximately 100 minutes after intravenous administration in cats. []

ANone: Yes, renal dysfunction has been shown to significantly increase the bioavailability of this compound in rats. This effect is attributed to a combination of reduced hepatic extraction and increased absorption from the intestine. []

ANone: Yes, quinidine has been shown to significantly increase the plasma concentration of this compound by inhibiting its presystemic elimination in the intestine and liver. [, ] This interaction highlights the importance of considering potential drug-drug interactions in clinical settings.

ANone: Studies have utilized isolated animal hearts, cell cultures, and animal models of arrhythmias to investigate this compound's effects. [, , , ] For instance, it has demonstrated efficacy in suppressing aconitine-induced arrhythmias in rats and reducing the frequency of ventricular premature beats in cats.

ANone: Yes, while not as widely used as other antiarrhythmic agents, this compound has been investigated in clinical trials for treating various arrhythmias, including supraventricular tachycardia and ventricular tachycardia. [, , ]

ANone: Information on specific resistance mechanisms to this compound and its potential cross-resistance with other antiarrhythmic drugs is limited in the provided research.

ANone: this compound, particularly at high doses, can cause adverse effects, including hypotension, bradycardia, and prolongation of the PR, QRS, and QT intervals on the electrocardiogram (ECG). [, ]

ANone: High-performance liquid chromatography (HPLC) is frequently employed to determine this compound concentrations in plasma and urine. [] Due to this compound's instability, specific precautions, such as pharmacological inhibition of esterases, may be necessary during sample preparation and analysis.

ANone: Information on the environmental impact and degradation of this compound is not available in the provided research.

ANone: The dissolution rate of this compound can influence its absorption and overall bioavailability. Coprecipitates of this compound with polyvinylpyrrolidone (PVP) have demonstrated significantly enhanced dissolution rates compared to this compound alone, suggesting a potential strategy for improving its bioavailability. []

ANone: While most research focuses on this compound's pharmacological properties, one study demonstrated that rabbits immunized with an this compound derivative coupled to bovine serum albumin showed delayed toxicity and increased survival time compared to controls when challenged with this compound. [] This suggests a potential for inducing immunological protection against this compound toxicity.

ANone: Specific details on this compound's interactions with drug transporters are not discussed in the provided research.

ANone: The provided research does not include information on this compound's potential to induce or inhibit drug-metabolizing enzymes.

ANone: Yes, other Class I antiarrhythmic drugs like propafenone and flecainide can also be used to unmask BrS, although this compound is considered more effective. [, , ] The choice of treatment depends on various factors, including the specific type of arrhythmia, patient characteristics, and potential drug interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.